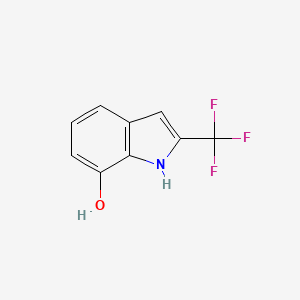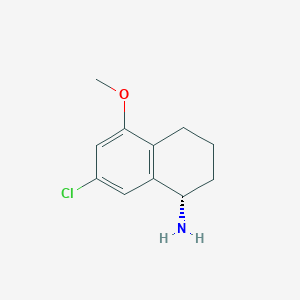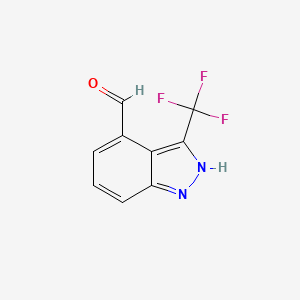
2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the anthraquinone family, which is characterized by a three-ring structure with two ketone groups. The presence of butylphenoxy groups and multiple hydroxyl groups further enhances its chemical reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as sodium acetate, with temperatures maintained around 105°C to ensure optimal yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone groups can be reduced to hydroxyl groups.
Substitution: The butylphenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, hydroquinones, and substituted anthraquinones. These derivatives can exhibit different chemical and physical properties, making them useful for diverse applications.
Wissenschaftliche Forschungsanwendungen
2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and ability to inhibit certain enzymes.
Wirkmechanismus
The mechanism of action of 2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, potentially altering their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in electron transfer processes, which can influence cellular pathways and biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: Known for its electrochemical and optical properties.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Exhibits antioxidant and anticancer activities.
Uniqueness
2,7-Bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione stands out due to its unique combination of butylphenoxy and hydroxyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity and versatility make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
87897-26-5 |
|---|---|
Molekularformel |
C34H32O8 |
Molekulargewicht |
568.6 g/mol |
IUPAC-Name |
2,7-bis(4-butylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C34H32O8/c1-3-5-7-19-9-13-21(14-10-19)41-25-17-23(35)27-29(31(25)37)34(40)30-28(33(27)39)24(36)18-26(32(30)38)42-22-15-11-20(12-16-22)8-6-4-2/h9-18,35-38H,3-8H2,1-2H3 |
InChI-Schlüssel |
UGQCSUKIDFOJCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=C(C=C4O)OC5=CC=C(C=C5)CCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13126982.png)
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
![4,7-Dibenzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126989.png)
![7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)






![(6-Chloro-[2,4'-bipyridin]-4-yl)methanol](/img/structure/B13127030.png)

